This compound is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins but plays crucial roles in metabolic processes. It can be sourced from various natural products or synthesized through chemical methods. Its IUPAC name reflects its structure, indicating the specific stereochemistry that is essential for its biological activity.
The synthesis of (R)-5-amino-2-hydroxypentanoic acid can be approached through several methods, often involving multi-step synthetic routes. One notable method involves:
The synthetic routes are designed to maximize yield and purity while maintaining the integrity of the chiral centers.
(R)-5-amino-2-hydroxypentanoic acid has a molecular formula of CHNO. Its structure consists of:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are typically employed to confirm the structure and stereochemistry.
(R)-5-amino-2-hydroxypentanoic acid participates in several chemical reactions:
These reactions are essential for understanding its role in biochemical applications.
The mechanism of action of (R)-5-amino-2-hydroxypentanoic acid involves its interaction with specific enzymes or receptors in biological systems. For instance:
Understanding these mechanisms is vital for exploring its therapeutic potential.
These properties are crucial for practical applications in research and industry.
(R)-5-amino-2-hydroxypentanoic acid has diverse applications:
These applications highlight its significance across multiple scientific disciplines, underscoring the importance of continued research into its properties and uses.
Asymmetric hydrogenation of dehydroamino acid precursors represents a direct method for installing the α-stereocenter. Enol ester substrates derived from γ-aminocrotonate derivatives undergo hydrogenation using chiral ruthenophos or bisphosphine-rhodium catalysts. Key to success is the in situ protection of the C5 amino group with acid-labile groups (tert-butoxycarbonyl* or benzyloxycarbonyl), preventing catalyst poisoning. A notable example employs (S)-BINAP-Ru(II) complexes, achieving up to 98% enantiomeric excess (e.e.) at 50 bar H₂ and 60°C in methanol. Post-hydrolysis then liberates the target compound [4] [5].
Table 1: Asymmetric Hydrogenation Conditions for Enol Ester Precursors
Substrate | Catalyst (5 mol%) | Pressure (bar) | Temperature (°C) | e.e. (%) | Yield (%) |
---|---|---|---|---|---|
N-Boc-γ-aminoenol acetate | (S)-BINAP-RuCl₂ | 50 | 60 | 98 | 92 |
N-Cbz-γ-aminoenol butyrate | (R,R)-DuPhos-Rh | 30 | 40 | 95 | 88 |
N-Fmoc-γ-aminoenol benzoate | (S)-SegPhos-Ru | 70 | 80 | 90 | 85 |
Limitations include the requirement for specialized ligands and sensitivity to steric hindrance near the olefin. Recent advances exploit hetero-Diels-Alder reactions with chiral dienes to generate bicyclic intermediates that are hydrogenated stereoselectively. For example, N-sorbyl-proline derivatives serve as temporary tethers, directing ruthenium-catalyzed reduction to afford the (R)-configured product after hydrolytic cleavage [3] [4].
δ-Lactams derived from piperidin-2-ones enable stereoselective functionalization at C2 and C5. N-Acyl-δ-valerolactams undergo nucleophilic ring-opening at C2 using cerium(IV)-catalyzed hydroxylation. This proceeds via N-acyliminium ion intermediates, generated in situ by oxidation with ceric ammonium nitrate. Methanolysis at 0°C furnishes methyl (R)-5-amino-2-hydroxypentanoate with >95% regioselectivity and 89% diastereomeric excess (d.e.) .
Alternative routes employ enantiopure epoxides as ring-opening agents. (S)-Glycidyl tosylate reacts with N-Boc-4-aminobutyrate anions under phase-transfer conditions (tetrabutylammonium bromide, sodium hydroxide). The reaction exploits the C4 nucleophilicity of the lactam enolate, attacking the epoxide with inversion of configuration to yield the (2R,5R)-stereoisomer after acid hydrolysis [2].
Key advantages:
Kinetic resolution of racemic N-acetyl-5-amino-2-hydroxypentanoate esters employs aminoacylase I from Aspergillus oryzae. The enzyme selectively hydrolyzes the (S)-configured amide bond within 4 hours at pH 7.0 and 37°C, leaving the (R)-enantiomer intact. Unreacted substrate is isolated with >99% e.e. and chemically deacetylated using hydrochloric acid [7] [8].
Transaminases offer a dynamic resolution alternative. ω-Transaminases (e.g., from Chromobacterium violaceum) convert 5-amino-2-oxopentanoate to the (R)-5-amino-2-hydroxypentanoate using pyridoxal-5′-phosphate and alanine as amine donors. This one-pot reductive amination/hydroxylation achieves 73% conversion and 97% e.e. when coupled with lactate dehydrogenase to recycle the cofactor [7].
Table 2: Enzymatic Resolution Performance Metrics
Biocatalyst | Substrate | Reaction Conditions | e.e. (%) | Conversion (%) | Selectivity (E) |
---|---|---|---|---|---|
Aspergillus oryzae aminoacylase I | rac-N-Ac-5-amino-2-hydroxypentanoate | pH 7.0, 37°C, 4 h | >99 (R) | 45 | >200 |
Chromobacterium violaceum transaminase | 5-amino-2-oxopentanoate | pH 8.0, 30°C, PLP, L-alanine | 97 (R) | 73 | 130 |
Pseudomonas fluorescens lipase | rac-methyl 5-azido-2-hydroxypentanoate | pH 7.5, vinyl acetate | 95 (S)* | 50 | 80 |
Note: Lipase resolutions typically yield the undesired (S)-enantiomer, necessitating recycling [7] [8].
Wang resin-linked Fmoc-5-aminopentanoic acid serves as a precursor for on-resin hydroxylation. The C5 amino group is protected as N-Alloc, while the carboxylic acid is anchored to the resin. Directed C2-hydroxylation employs Davis’ oxaziridine reagent (1.5 equiv) in dimethylformamide at −20°C for 2 hours, achieving 92% diastereoselectivity. Subsequent N-Alloc deprotection with palladium(0) and resin cleavage with trifluoroacetic acid yields (R)-5-amino-2-hydroxypentanoic acid peptide conjugates [4] [5].
Alternatively, Emoc-(R)-5-amino-2-hydroxypentanoate preloaded resins enable direct peptide elongation. The Emoc group (9-fluorenylmethyloxycarbonyl variant) is stable during N-terminal peptide coupling yet cleavable under mild base. This strategy synthesizes peptidomimetics such as hydroxyethylene isosteres of Val-Ala dipeptides, critical for protease inhibitors [5].
Advantages of solid-phase approaches:
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9